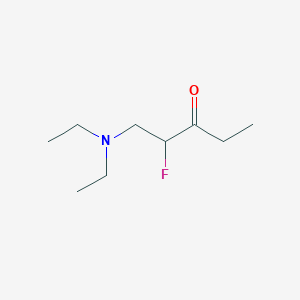

1-(Diethylamino)-2-Fluoro-3-Pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18FNO |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

1-(diethylamino)-2-fluoropentan-3-one |

InChI |

InChI=1S/C9H18FNO/c1-4-9(12)8(10)7-11(5-2)6-3/h8H,4-7H2,1-3H3 |

InChI Key |

ZKBCSXRYMGJMJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CN(CC)CC)F |

Origin of Product |

United States |

Contextualization of Fluorinated Amine Ketones in Organic Synthesis

Fluorinated amine-ketones, a class of organic compounds characterized by the presence of a fluorine atom, an amino group, and a ketone functional group, hold a unique position in synthetic chemistry. The synthesis of these molecules, particularly those with a fluorine atom at the α-position to the carbonyl group, is an area of active investigation.

General synthetic strategies for related α-fluoro-β-amino acids and their derivatives often involve either nucleophilic or electrophilic fluorination methods. Nucleophilic fluorination may utilize reagents like diethylaminosulfur trifluoride (DAST) on suitable precursors, while electrophilic fluorination can be achieved with reagents such as N-fluorobenzenesulfonimide (NFSI). nih.gov The Mannich reaction, a three-component condensation, also presents a viable pathway for the construction of β-amino ketones, which can be precursors to their fluorinated analogs. researchgate.net

More specifically, the synthesis of α,α-difluoro-β-amino ketones has been accomplished through the reaction of in situ generated difluoroenolates with imines. nih.gov These methods, while not explicitly detailing the synthesis of 1-(Diethylamino)-2-fluoro-3-pentanone, provide a foundational understanding of the synthetic challenges and approaches applicable to this class of compounds. The development of efficient and stereoselective methods for introducing a single fluorine atom adjacent to a carbonyl group in the presence of an amine remains a key objective for synthetic chemists.

Significance of Fluorine in Organic Molecules: a Research Perspective

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its introduction can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The replacement of a hydrogen atom with a fluorine atom, which is of a similar size, can lead to profound changes in molecular behavior without significant steric alteration. researchgate.net

From a research perspective, this "fluorine effect" is a powerful tool in medicinal chemistry and materials science. In drug design, for example, the introduction of fluorine can enhance the potency and bioavailability of a compound. researchgate.net It can also block metabolic pathways, thereby increasing the half-life of a drug. researchgate.net The unique properties of fluorinated compounds have led to their use in a wide array of applications, from pharmaceuticals to advanced materials. selvita.com The study of fluorinated molecules like 1-(Diethylamino)-2-fluoro-3-pentanone is therefore driven by the potential to unlock novel chemical and biological activities.

Overview of Key Research Areas Pertaining to 1 Diethylamino 2 Fluoro 3 Pentanone

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. These strategies are broadly categorized into electrophilic and nucleophilic approaches, depending on the nature of the fluorine source.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a dominant strategy for synthesizing α-fluoro ketones. This method relies on reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, typically an enol or enolate derived from the parent ketone.

N-Fluorinating reagents are among the most common and versatile sources of electrophilic fluorine. numberanalytics.com Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly, stable, and non-volatile crystalline solid that has gained widespread use. sigmaaldrich.com It can effectively fluorinate a broad range of substrates, including the enol or enolate forms of ketones, to produce α-fluoro ketones. sigmaaldrich.com The reaction generally proceeds under mild conditions and often exhibits excellent regioselectivity. sigmaaldrich.com For instance, the direct regioselective fluorination of various ketones to their corresponding α-fluoro ketones has been achieved in water using Selectfluor, with the inexpensive ionic amphiphile sodium dodecyl sulfate (B86663) (SDS) acting as an effective promoter. organic-chemistry.org

While direct fluorination of a β-amino ketone like 1-(diethylamino)-3-pentanone could theoretically yield the target compound, the presence of the amine introduces potential complications, such as side reactions or catalyst inhibition. A more controlled approach often involves the fluorination of a related precursor. Research has shown that α-monofluoro-β-ketophosphonates can be synthesized in moderate to good yields via electrophilic fluorination with Selectfluor, and these can be further converted to α-monofluoro-β-aminophosphonates. nih.gov This highlights the potential of using functionalized precursors to access complex fluorinated molecules. nih.gov

Table 1: Examples of Electrophilic Fluorination using Selectfluor

| Substrate Type | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ketones (cyclic & acyclic) | Selectfluor / SDS, H₂O | α-Fluoroketones | Good | organic-chemistry.org |

| β-Keto Carboxylic Acids | Selectfluor / DMF | α-Fluoroketones | 56-93% | organic-chemistry.org |

| Allylic Alcohols | [Cp*IrCl₂]₂, Selectfluor | α-Fluoro Ketones | Good | organic-chemistry.org |

| β-Ketophosphonates | Selectfluor | α-Monofluoro-β-ketophosphonates | Moderate to Good | nih.gov |

Decarboxylative fluorination of β-keto carboxylic acids provides an alternative and regioselective route to α-fluoro ketones. thieme-connect.com This method circumvents issues of regioselectivity that can arise with the direct fluorination of unsymmetrical ketones. thieme-connect.comthieme-connect.com The reaction involves the fluorination of an enol intermediate that is readily formed upon decarboxylation of the β-keto acid substrate. organic-chemistry.org

A catalyst-free approach has been developed for the decarboxylative fluorination of tertiary β-keto carboxylic acids using Selectfluor in a solvent like dimethylformamide (DMF). organic-chemistry.orgthieme-connect.com This method yields α-fluoroketones with tertiary fluorocarbons in good to high yields (56–93%). organic-chemistry.org The reaction is highly chemoselective and accommodates both aromatic and aliphatic substrates. organic-chemistry.org This strategy is particularly advantageous as it avoids the formation of protonated byproducts. organic-chemistry.org While this has been demonstrated for tertiary acids, the principle could be extended to precursors of this compound.

A novel, metal-free, and green catalytic system has been developed for the oxyfluorination of olefins to synthesize α-fluoroketones. acs.orgnih.gov This approach is significant as it constructs the α-fluoro ketone functionality from readily available alkenes and demonstrates excellent functional group tolerance. acs.orgnih.gov Another metal-free method involves the electrophilic fluorocyclization of olefinic amides, which has been used to synthesize various fluorinated heterocycles under mild conditions with a broad substrate scope. nih.gov Such strategies, which combine C-F and C-O bond formation in a single step, represent an efficient pathway to complex fluorinated structures. acs.org

Iridium catalysis offers a powerful method for converting allylic alcohols into α-fluoro ketones. The process involves an iridium-catalyzed isomerization of the allylic alcohol to an enolate (or enol) intermediate, which is then trapped by an electrophilic fluorinating agent like Selectfluor. organic-chemistry.orgresearchgate.net This tandem reaction sequence produces α-fluoro ketones as single constitutional isomers in good yields. organic-chemistry.org This methodology avoids the direct handling of potentially unstable enolates and provides high regiocontrol, as the new C-F bond forms exclusively at the α-carbon of the resulting ketone. nih.gov While challenges such as the formation of non-fluorinated ketone byproducts have been noted, this represents a significant advancement in merging transition-metal-catalyzed isomerization with electrophilic fluorination. nih.gov

Iridium catalysts have also been employed in the rapid allylic fluorination of trichloroacetimidates using Et₃N·3HF as the fluorine source, affording branched allylic fluorides with complete regioselectivity. organic-chemistry.org

Nucleophilic Fluorination Approaches

In contrast to electrophilic methods, nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source ("F-") with an electrophilic carbon center. Syntheses of α-fluoro ketones traditionally relied on electrophilic fluorinating agents because of their reliability. nih.gov However, these reagents can be harsh and difficult to handle. nih.gov

Recent advances have focused on reversing the conventional polarity. One such method involves the direct chemoselective α-C-H fluorination of amides using nucleophilic fluorinating agents by generating an enolonium intermediate. nih.gov While this has been demonstrated for amides, the principle could be extended to ketone systems. nih.gov

A more established nucleophilic route to α-fluoro ketones involves the substitution of a suitable leaving group at the α-position, such as a halogen (e.g., bromine) or a sulfonate. For example, α-bromoketones can be fluorinated using reagents like [IPrH][H2F3] activated by a hindered amine base, often under microwave irradiation to increase the reaction rate. acs.org This approach is effective for a range of substrates, including α-bromocarbonyl compounds. acs.org The success of nucleophilic fluorination often depends on the solubility of the fluoride source and the reactivity of the substrate. acs.org

Table 2: Comparison of Fluorination Approaches

| Approach | Fluorine Source | Key Intermediate | Advantages | Challenges |

|---|---|---|---|---|

| Electrophilic | Selectfluor, NFSI | Enol / Enolate | Mild conditions, high regioselectivity, commercially available reagents. sigmaaldrich.comthieme-connect.com | Potential for side reactions with sensitive functional groups. |

| Nucleophilic | KF, HF-Pyridine, [IPrH][H2F3] | α-Haloketone, α-Sulfonyloxyketone | Utilizes inexpensive fluoride sources. organic-chemistry.orgacs.org | Requires a pre-installed leaving group; solubility of fluoride can be low. numberanalytics.com |

Indirect Synthesis Pathways

Indirect methods construct the fluorinated aminoketone backbone through multi-step sequences, often involving the formation of key C-C and C-N bonds.

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgunacademy.com It is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgadichemistry.com

The classical Mannich reaction begins with the formation of an iminium ion from the reaction between the amine and the aldehyde under acidic conditions. wikipedia.orgadichemistry.comchemistrysteps.com The enolizable ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. wikipedia.orgchemistrysteps.com This sequence forms a new carbon-carbon bond and results in the β-amino ketone product after a final deprotonation step. chemistrysteps.com

The reaction is versatile, and various catalysts, including zirconium oxychloride and bismuth triflate, can be used to facilitate the three-component coupling, often providing good yields and stereoselectivities. organic-chemistry.org The use of pre-formed imines and silyl (B83357) enol ethers is a common variation that can improve control over the reaction's outcome. organic-chemistry.org

Reaction Scheme: General Mannich Reaction

Introducing chirality into fluorinated molecules is of great interest, particularly for pharmaceutical applications. nih.gov Asymmetric Mannich reactions provide a powerful tool for the stereoselective synthesis of chiral β-amino ketones. nih.govacs.org These reactions employ chiral catalysts to control the facial selectivity of the nucleophilic attack, leading to enantioenriched products.

Significant progress has been made in the direct asymmetric Mannich reaction using α-fluoroketones as nucleophiles. nih.gov For instance, a dinuclear Zn-Prophenol catalyst has been successfully used for the highly enantio- and diastereoselective reaction between α-fluoroketones and imines, yielding chiral β-fluoroamines with excellent selectivities (up to 99% ee, >20:1 d.r.). nih.gov This method provides an efficient pathway to medicinally relevant products containing valuable C-F stereocenters. nih.gov Organocatalysts, such as those derived from proline, are also widely used to achieve stereoselectivity in Mannich reactions. wikipedia.org

Table 2: Catalysts in Asymmetric Mannich Reactions for Fluoro-Amino Ketones

| Catalyst System | Substrates | Key Feature | Reported Selectivity |

|---|---|---|---|

| Zn-Prophenol | α-Fluoroketones, Imines | Dinuclear Zinc Catalyst | High enantio- and diastereoselectivity (up to 99% ee) nih.gov |

| Copper-Segphos Complex | Isatin-derived ketimines, α-fluoro-α-arylnitriles | Chiral Cuprous Keteniminate | High diastereoselectivity (up to >50:1) and enantioselectivity (up to 97% ee) nih.gov |

An alternative approach to synthesizing fluorinated ketones involves the ring-opening of strained cyclic precursors. acs.orgacs.org This strategy allows for the regioselective introduction of a fluorine atom to generate distal (β, γ, etc.) fluorinated ketones, which can be challenging to access through direct fluorination. acs.org

A silver-catalyzed ring-opening of tertiary cyclopropanols and cyclobutanols has been developed as an efficient method to prepare β- and γ-fluorinated ketones, respectively. acs.orgacs.org The reaction proceeds under mild conditions through a proposed radical-mediated pathway involving C-C bond cleavage followed by C-F bond formation. acs.org This transformation tolerates a variety of functional groups, offering a versatile route to complex fluorine-containing molecules. acs.org

Another ring-opening strategy involves the reaction of isoxazoles with an electrophilic fluorinating agent like Selectfluor®. This process leads to fluorination followed by deprotonation and ring-opening to yield tertiary fluorinated carbonyl compounds. researchgate.net

Ring-Opening Strategies for Fluorinated Ketones

Silver-Catalyzed Ring-Opening for β- and γ-Fluorinated Ketones

A regioselective method for synthesizing β- and γ-fluorinated ketones utilizes a silver-catalyzed ring-opening reaction. acs.orgacs.orgnih.gov This strategy employs tertiary cyclopropanol (B106826) and cyclobutanol (B46151) precursors to generate the corresponding β- and γ-fluoro ketones, respectively. acs.orgoup.com The reaction is typically performed using an electrophilic fluorinating agent, such as Selectfluor, in the presence of a catalytic amount of a silver(I) salt like AgF or AgNO3. oup.com

The transformation proceeds under mild conditions and exhibits a good tolerance for various functional groups. acs.org Mechanistic studies suggest the reaction may involve a radical-mediated pathway. acs.orgacs.org This process is thought to begin with the interaction of the silver catalyst and Selectfluor, which initiates the ring-opening of the cycloalkanol. The C-C bond cleavage is site-selective, tending to occur in a manner that generates the more stable carbon radical intermediate. oup.com This is followed by a C-F bond formation to yield the final fluorinated ketone product. acs.org

Table 1: Examples of Silver-Catalyzed Ring-Opening for Fluorinated Ketone Synthesis Data derived from multiple studies. acs.orgoup.com

| Starting Material | Catalyst (mol%) | Fluorinating Agent | Product Type | Yield (%) |

| 1-Phenylcyclobutanol | AgF (10) | Selectfluor | γ-Fluoroketone | 81 |

| 1-Methylcyclobutanol | AgNO3 (10) | Selectfluor | γ-Fluoroketone | 71 |

| 1-Butylcyclobutanol | AgF (10) | Selectfluor | γ-Fluoroketone | 75 |

| Phenyl-substituted cyclopropanol | Ag(I) Salt (20) | Selectfluor | β-Fluoroketone | 50-71 |

Functional Group Interconversions and Derivatizations of Fluorinated Ketones

Once the fluorinated ketone core is synthesized, further modifications can be achieved through various functional group interconversions. The ketone moiety itself can undergo a range of reactions. For instance, fluorinated alcohols, which can serve as unique solvents or intermediates, can be used in ring-opening and oxidation reactions due to their ability to form strong hydrogen bonds and their resistance to oxidation. researchgate.net The ketone can be reduced to a secondary alcohol, which can then be used in subsequent transformations like SN2 displacement of a derived triflate to introduce other functionalities. organic-chemistry.org

The presence of other functional groups, such as the diethylamino group in the target molecule, allows for derivatization. For example, amides can be coupled with alcohols using an Iridium catalyst. organic-chemistry.org These interconversions are essential for creating a library of structurally diverse compounds from a common fluorinated ketone scaffold.

Palladium-Catalyzed Transformations in α-Fluoro Ketone Synthesis

Palladium catalysis offers powerful tools for C-C and C-F bond formation, which are instrumental in synthesizing complex α-fluoro ketones. One notable application is the enantioselective α-arylation of α-fluoroketones, which allows for the construction of chiral quaternary carbon centers. researchgate.net This transformation couples α-fluoro indanones or tetralones with aryl bromides or triflates, achieving high yields and enantioselectivity using a palladium complex with a specialized ligand like Difluorphos. researchgate.net

Furthermore, palladium catalysis enables the three-component fluoroarylation of alkenes. acs.orgnih.gov In this process, a styrene (B11656) derivative, a boronic acid, and an electrophilic fluorine source (like Selectfluor) are coupled to generate chiral benzylic fluorides. acs.org A proposed mechanism involves a Pd(IV)-fluoride intermediate. acs.org More advanced strategies include decarbonylative fluoroalkylation, where a fluoroalkylcarboxylic acid derivative is coupled with an aryl organometallic compound, expanding the toolkit for creating aryl-RF bonds. nih.gov

Stereoselective Synthesis of Fluorinated Amine-Ketones

Controlling the three-dimensional arrangement of atoms is a critical challenge in modern synthesis. For molecules like this compound, which contains a stereocenter at the fluorine-bearing carbon, stereoselective methods are paramount.

Enantioselective Catalysis in α-Fluorination

The direct enantioselective α-fluorination of ketones has been achieved using both organocatalysis and transition-metal catalysis. Organocatalytic methods often rely on the formation of a chiral enamine or enolate intermediate. Catalysts derived from Cinchona alkaloids have proven effective for the asymmetric α-fluorination of a variety of cyclic ketones using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. semanticscholar.orgresearchgate.netcapes.gov.br Similarly, proline-based catalysts have been explored, though sometimes with lower enantioselectivity. acs.org

Transition metal catalysis provides another powerful avenue. Chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters and α-cyano esters with high yields and excellent enantiomeric excesses (ee). semanticscholar.orgacs.org Nickel complexes featuring ligands like DBFOX-Ph have also demonstrated extremely high levels of enantioselectivity in the fluorination of β-ketoesters. acs.org These catalytic systems provide access to α-fluoroketones with a high degree of stereochemical control.

Table 2: Enantioselective α-Fluorination of Carbonyl Compounds Data compiled from various catalytic systems. semanticscholar.orgacs.org

| Substrate | Catalyst/Ligand | Fluorinating Agent | Enantiomeric Excess (ee) (%) |

| Cyclohexanone | Cinchona Alkaloid Amine | NFSI | 90-96 |

| β-Ketoesters | Pd-complex | NFSI | up to 96 |

| α-Cyano esters | Cationic Pd-complex | NFSI | 85-99 |

| Cyclic β-ketoesters | Ni(ClO₄)₂/DBFOX-Ph | NFSI | 93-99 |

Diastereoselective Synthesis of Fluoro Ketones

When a molecule already contains a stereocenter, the introduction of a new one requires diastereoselective control. A highly relevant method for synthesizing α-fluoro-β-amino ketones, the core structure of the target compound, is the diastereoselective Mannich reaction. This reaction involves the condensation of an α-fluoro ketone with an N-tert-butylsulfinylimine. nih.govacs.org This approach provides a direct route to structurally diverse α-fluoro-β-amino ketones with high yields and excellent diastereoselectivity. nih.govacs.org The method is versatile, accommodating both cyclic and linear α-fluoro ketones. nih.gov

Another strategy involves the use of chiral auxiliaries. The diastereoselective electrophilic fluorination of carbonyl compounds can be controlled by attaching a chiral auxiliary to the substrate, which directs the facial approach of the fluorinating agent to the intermediate enolate. escholarship.org

Construction of Fluorinated Quaternary Carbon Centers

Creating a quaternary carbon center that bears a fluorine atom is a significant synthetic challenge. escholarship.orgnih.gov These structures are found in numerous bioactive compounds. nih.gov Asymmetric catalytic reactions are the most direct way to build these stereocenters. nih.govrsc.org

Several methods have been developed to this end. Phase-transfer catalysis, using derivatives of Cinchona alkaloids, can facilitate the asymmetric alkylation of α-fluorocyclic ketones to generate fluorinated quaternary centers. rsc.org A simple and environmentally friendly method involves the p-toluenesulfonic acid-catalyzed fluorination of α-branched ketones. rsc.org Transition metal catalysis has also been successfully applied; for example, nickel-catalyzed asymmetric arylation of α-bromo-α-fluoro ketones with organozinc reagents provides an effective route. rsc.org These advanced methodologies are crucial for synthesizing complex molecules containing the C-F quaternary stereocenter. escholarship.org

Intermolecular Reactions

The highly reactive oxyvinyliminium ion intermediate derived from this compound is a key player in various intermolecular reactions.

The oxyvinyliminium ion is an excellent 2π component for [4+3] cycloaddition reactions. nih.govorganicreactions.org This type of reaction provides a powerful method for the construction of seven-membered rings, which are common structural motifs in many natural products. organicreactions.orgwikipedia.org

When the oxyvinyliminium ion is generated in the presence of a 4π component, such as a 1,3-diene (e.g., furan (B31954) or cyclopentadiene), a cycloaddition occurs to yield a seven-membered carbocycle. nih.govacs.orgwikipedia.org This process is electronically similar to the well-known Diels-Alder reaction. organicreactions.org The reaction can be highly stereoselective, although the stereochemical outcome can be complex due to the different possible conformations (W, U, or sickle) of the oxyallyl cation intermediate. wikipedia.orgillinois.edu The development of these cycloadditions has provided rapid access to complex, functionalized seven-membered ring systems. organicreactions.orguchicago.edu

| Oxyallyl Cation Precursor | Diene | Reaction Conditions | Resulting Cycloadduct |

|---|---|---|---|

| α,α'-dihalo ketones | Furan | Reductive dehalogenation | Oxabicyclo[3.2.1]octene derivative |

| α-Amino α'-fluoro ketones | Cyclopentadiene | In situ formation | Azabicyclo[3.2.1]octene derivative |

| Aldehydes/Acetals | Pyrrole | Lewis Acid catalysis | Azabicyclo[3.2.1]octene derivative |

The parent compound, this compound, and related α-fluoro ketones are also subject to direct nucleophilic attack. nih.gov The presence of the electronegative fluorine atom activates the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic addition compared to non-halogenated ketones. nih.gov

However, the reactivity is a balance of several factors. While the carbonyl group is activated, the fluorine itself can be a target for nucleophilic substitution, although this is generally less favored than addition to the carbonyl. In reactions with nucleophiles, a competition can exist between direct addition to the carbonyl and the SN2 displacement of the fluoride ion. nih.gov The outcome often depends on the nature of the nucleophile and the reaction conditions. For instance, strong, irreversible nucleophiles like sodium borohydride (B1222165) tend to favor direct addition to the carbonyl group. nih.gov

Furthermore, in systems that can form α,β-unsaturated ketones via elimination, Michael addition of nucleophiles becomes a relevant pathway. researchgate.net

| Substrate Type | Nucleophile | Primary Reaction Pathway | Key Factors |

|---|---|---|---|

| α-Fluoro Ketone | Hydride (e.g., NaBH4) | Nucleophilic Addition to C=O | Irreversible nature of nucleophile nih.gov |

| α-Fluoro Ketone | Amines | Competition between addition and substitution | Basicity and steric hindrance of the amine |

| α,β-Unsaturated Ketone | Thiolates | Michael Addition | Presence of a conjugated system researchgate.net |

Radical-Mediated Reaction Pathways in Fluorinated Ketone Synthesis

The synthesis of fluorinated ketones, including structures analogous to this compound, can be achieved through various radical-mediated pathways. These methods offer alternatives to traditional nucleophilic or electrophilic fluorination by leveraging the reactivity of radical intermediates.

Visible light-sensitized, ketone-directed C–H fluorination represents a notable strategy. olemiss.edu In this approach, a simple ketone can direct the fluorination of aliphatic C–H bonds using an electrophilic fluorine source like Selectfluor, catalyzed by benzil (B1666583) under visible light. olemiss.edu This method allows for predictable β- or γ-fluorination based on the hydrogen atom's proximity to the ketone, achieving selective functionalization even in complex polycyclic systems like steroids. olemiss.edu The mechanism is proposed to proceed via a putative fluorine atom source, highlighting the power of harnessing radical intermediates for site-selective C-F bond formation. olemiss.edu

Another radical approach involves the 1,3-difunctionalization of β,γ-unsaturated ketones. nih.gov Initiated by visible light and a photoinitiator such as benzil, this reaction uses N-fluorobenzenesulfonimide (NFSI) as both a nitrogen-centered radical precursor and a radical fluorination reagent. nih.gov The process is thought to involve the formation of an acyl radical, which then reacts with NFSI to propagate the radical chain, ultimately leading to functionalized ketone products. nih.gov

Furthermore, ketyl radicals, traditionally accessed via two-electron pathways, can be generated under milder, single-electron transfer (SET) conditions. youtube.com For instance, aldehydes can be converted into redox-active α-hydroxy sulfinates, which possess low oxidation potentials. youtube.com These intermediates facilitate ketyl radical formation through an SET-mediated process, avoiding the need for strongly reducing conditions. youtube.com This strategy is applicable to ketyl-olefin coupling reactions. youtube.com Similarly, radicals derived from the decarboxylation of redox-active esters of carboxylic acids can participate in couplings to form ketones. thieme.de Mechanistic studies suggest that these reactions can proceed through a radical chain pathway, where the lifetime of the radical in solution influences the reaction outcome. thieme.de

Oxidation Reactions and Pathways

The oxidation of fluorinated ketones and their precursors is a key transformation pathway. The presence of a fluorine atom, particularly at the α-position, significantly influences the reactivity of the carbonyl group and adjacent carbons. The strong electron-withdrawing nature of fluorine can increase the activation barrier for oxidation compared to non-fluorinated analogues. fiveable.me

For α-trifluoromethyl ketones, a direct synthetic route involves the oxidation of the corresponding secondary alcohols. fiveable.me However, classical oxidation methods are often inefficient due to the inductive effect of the CF₃ group. fiveable.me Newer strategies, such as using a nitroxide catalyst, have been developed to overcome this challenge, providing a cleaner method for producing these valuable building blocks. fiveable.me

In the context of β-amino ketones, which is the class of compounds that includes this compound, oxidation reactions are also pertinent. β-Amino ketones are known intermediates in various biological elimination reactions and enzymatic transformations where the ketone group can be oxidized. researchgate.net A general method for the oxidation of β-amino alcohols to α-amino aldehydes utilizes manganese(IV) oxide, which offers high enantiopurity and avoids over-oxidation. digitellinc.com While this applies to the precursor alcohol, it highlights the oxidative chemistry relevant to this functional group arrangement. The reactivity of β-amino ketones is shaped by the electronic properties of both the amino and ketone groups and their potential for hydrogen bonding. researchgate.net

The oxidation of gem-difluoroalkenes provides another pathway to α,α-difluorinated ketones. acs.org This single-electron process circumvents the β-fluoride elimination that can plague transition metal-catalyzed reactions involving β-fluoro anionic intermediates. acs.org The resulting α,α-difluorinated ketones are valuable in medicinal chemistry due to their ability to interact with enzyme active sites. acs.org

Catalytic Mechanisms Involved in Transformations of Fluorinated Ketones

Catalysis is central to the efficient and selective synthesis and transformation of fluorinated ketones. Both transition metals and small organic molecules (organocatalysts) have been employed to achieve a wide range of reactions, often with high levels of stereocontrol.

Transition metals are powerful catalysts for forming carbon-fluorine bonds and for transformations of fluorinated substrates.

Palladium (Pd): Palladium catalysis is widely used for C–H fluorination. For instance, Pd(II)/Pd(IV) catalytic cycles have been developed for the fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives using a bidentate pyridine-based auxiliary, affording fluorinated products with excellent diastereoselectivity. acs.org Palladium complexes with chiral N-heterocyclic carbene (NHC) ligands have been used for the enantioselective fluorination of oxindoles. acs.org Palladium is also instrumental in the Sonogashira coupling reaction to prepare ynones, which can be precursors to fluorinated heterocyclic systems. olemiss.edu

Iridium (Ir): Iridium catalysts, such as [Cp*IrCl₂]₂, can isomerize allylic alcohols into enolates. beilstein-journals.org These intermediates can then be trapped in situ with an electrophilic fluorinating agent like Selectfluor to produce α-fluoro ketones as single constitutional isomers. beilstein-journals.org

Silver (Ag): Silver catalysis is effective in various fluorination reactions. A silver-catalyzed, regioselective ring-opening of tertiary cyclopropanols and cyclobutanols provides a direct method for synthesizing β- and γ-fluorinated ketones, respectively. acs.org Mechanistic studies point to a radical-mediated pathway involving C–C bond cleavage followed by C–F bond formation. acs.org Silver catalysts are also employed in the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor, where evidence suggests the formation of a Ag(II) intermediate is key to the rate-limiting step. Furthermore, silver catalysis enables the intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl arylsulfonate as a novel reagent. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Fluorinated Ketone Synthesis

| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref. |

| Pd(II) / PIP amine | α-Amino acid derivatives | C(sp³)–H Fluorination | β-Fluoro α-amino acids | acs.org |

| [Cp*IrCl₂]₂ / Selectfluor | Allylic alcohols | Isomerization/Fluorination | α-Fluoro ketones | beilstein-journals.org |

| AgNO₃ / Selectfluor | Tertiary cyclopropanols | Ring-opening fluorination | β-Fluorinated ketones | acs.org |

| Ag(I) / Selectfluor | Aliphatic carboxylic acids | Decarboxylative fluorination | Fluoroalkanes |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated ketones, avoiding the use of metals. Enamine catalysis, in particular, has been a cornerstone of this approach.

The direct, highly enantioselective α-fluorination of cyclic ketones has been a long-standing challenge, primarily due to the slow condensation of ketones with secondary amine catalysts and the difficulty in controlling enantioselectivity. fiveable.me This has been overcome by using primary amine catalysts derived from Cinchona alkaloids. fiveable.meresearchgate.net These catalysts condense with ketones to form enamines, which then react with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). researchgate.net This methodology allows for the asymmetric α-fluorination of a variety of cyclic ketones with high levels of regio-, chemo-, enantio-, and diastereoselectivity. researchgate.net

This organocatalytic approach has been extended to more complex systems. For instance, a dual-catalysis system combining chiral anion phase-transfer catalysis with enamine catalysis has been developed for the asymmetric fluorination of α-branched cyclohexanones, generating challenging quaternary fluorine-containing stereocenters. This method requires chiral elements on both the amine and the phase-transfer catalyst to achieve high enantioselectivity.

Furthermore, organocatalytic enantioselective conjugate additions of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, can efficiently create non-enolizable ketoesters with two consecutive chiral centers, one of which is a fluorinated quaternary carbon. acs.org

Table 2: Organocatalytic Systems for Asymmetric Fluorination of Ketones

| Catalyst Type | Substrate | Fluorinating Agent | Key Feature | Ref. |

| Primary amine (Cinchona alkaloid) | Cyclic ketones | NFSI | Overcomes slow enamine formation; high enantioselectivity | fiveable.meresearchgate.net |

| Primary amine / Chiral phosphoric acid | α-Branched cyclohexanones | Selectfluor | Dual catalysis for quaternary stereocenters | |

| Cinchona alkaloid derivative | α-Fluoroketoesters | (Reacts with nitroolefins) | Conjugate addition for fluorinated quaternary carbons | acs.org |

| β,β-diaryl serines | β-Dicarbonyl compounds | Selectfluor | Excellent enantioselectivity with reduced reagent stoichiometry | beilstein-journals.org |

Stereochemical Implications in Reaction Mechanisms

The introduction of a fluorine atom adjacent to a carbonyl group and an amino functional group, as in this compound, creates significant stereochemical complexity. The control of these stereocenters is a major focus of modern synthetic chemistry.

Achieving high levels of stereocontrol in reactions involving fluorinated ketones and amines relies on effective chiral recognition and asymmetric induction. Catalytic asymmetric methods are highly valuable for accessing chiral β-fluoroamine building blocks, which are important motifs in medicinal chemistry.

The direct Mannich reaction, which forms a C-C bond between an enolizable ketone, an aldehyde, and an amine, is a key method for synthesizing β-amino ketones. When using α-fluoroketones as the nucleophilic partner, this reaction can construct β-fluoroamine motifs with a fluorinated tetrasubstituted carbon center. A dinuclear Zinc-Prophenol catalyst system has been shown to be highly effective for this transformation, affording products with high diastereo- and enantioselectivity (up to 99% ee, >20:1 dr).

Organocatalysis plays a crucial role in managing the stereochemistry of fluorination. In the enamine-catalyzed fluorination of ketones, the catalyst must control the facial selectivity of the electrophilic attack on the enamine intermediate. The geometry of the enamine (E vs. Z isomers) and the rotational isomers around the N-olefin bond can interfere with enantiocontrol, a problem that has been successfully addressed through the development of specific primary amine catalysts. fiveable.me The success of these catalysts often relies on the formation of a well-defined transition state, where non-covalent interactions between the catalyst, substrate, and reagent direct the stereochemical outcome. For example, in some systems, a dual hydrogen-bonding activation mechanism has been proposed to explain the high stereoselectivity.

The combination of different catalytic modes can also provide powerful stereocontrol. The dual system of a chiral primary amine and a chiral phosphoric acid for fluorinating α-branched ketones demonstrates that synergistic catalysis is required, where both catalysts contribute to the chiral environment and are necessary for high enantioinduction.

Diastereoselectivity and Enantioselectivity Control in Syntheses and Transformations

The stereochemical outcome of synthetic routes yielding α-fluoro-β-amino ketones, including analogs of this compound, is a critical aspect of their chemistry, profoundly influencing their biological activity and utility as chiral building blocks. The introduction of two adjacent stereocenters during their formation necessitates precise control over both diastereoselectivity and enantioselectivity. Researchers have developed several strategies to achieve this, primarily centered around organocatalytic and enzymatic approaches.

A significant method for the stereocontrolled synthesis of fluorinated β-amino ketones is the organocatalytic asymmetric Mannich reaction. thieme-connect.com This reaction typically involves the condensation of an aldehyde, an amine, and a ketone. For the synthesis of α-fluoro-β-amino ketone analogs, fluoroacetone (B1215716) often serves as the ketone component. The choice of organocatalyst is paramount in dictating the stereochemical course of the reaction.

For instance, proline and its derivatives have been successfully employed as catalysts. In a three-component Mannich reaction between fluoroacetone, p-anisidine, and butanal, the use of L-proline as a catalyst in various solvents resulted in the formation of the corresponding fluorinated β-amino ketone. thieme-connect.com While the regioselectivity was influenced by the solvent, the enantioselectivity remained a key focus. More advanced catalysts, such as 4-siloxyproline, have been shown to provide excellent enantioselectivities in the synthesis of fluorinated β-amino ketones. thieme-connect.com

The reaction of fluoroacetone, p-anisidine, and various aldehydes catalyzed by 4-siloxyproline demonstrates high levels of enantiomeric excess (ee), often exceeding 94%. thieme-connect.com This highlights the effectiveness of chiral organocatalysts in creating enantioenriched products.

| Aldehyde (RCHO) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Butanal | L-proline | DMSO | - | - |

| Various Aldehydes | 4-Siloxyproline | - | 53-81 | 94 to >99 |

Enzymatic methods also offer a powerful tool for achieving high levels of stereoselectivity in the synthesis of fluorinated compounds. the-innovation.org Ketoreductases (KREDs), for example, have been utilized for the stereoselective reduction of racemic α-fluoro-β-ketoesters to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu These hydroxy esters are valuable precursors that can be converted to the corresponding β-amino compounds. The choice of the specific KRED enzyme can determine which diastereomer is preferentially formed. For example, KRED 110 has been shown to yield the anti (2S, 3S) isomer, while KRED 130 predominantly produces the syn (2S, 3R) isomer from the same racemic α-fluoro-β-keto ester substrates. alaska.edu This enzymatic dynamic reductive kinetic resolution (DYRKR) allows for the synthesis of all four possible stereoisomers of an α-fluoro-β-hydroxy ester, which can then be elaborated into the desired α-fluoro-β-amino ketones.

| Substrate | Enzyme | Predominant Product Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aromatic α-fluoro-β-ketoester 1 | KRED 110 | anti (2S, 3S) | High | High |

| Aromatic α-fluoro-β-ketoester 1 | KRED 130 | syn (2S, 3R) | High | High |

| Aromatic α-fluoro-β-ketoester 2 | KRED 110 | anti (2S, 3S) | High | High |

| Aromatic α-fluoro-β-ketoester 2 | KRED 130 | syn (2S, 3R) | High | High |

Another approach to control stereochemistry involves the use of chiral metal complexes. Chiral Ni(II) complexes have been instrumental in the asymmetric synthesis of various fluorinated amino acids, demonstrating the potential for this strategy to be applied to the synthesis of α-fluoro-β-amino ketones with high enantiomeric purity. beilstein-journals.org For example, the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a fluorinated electrophile, followed by hydrolysis, can yield fluorinated amino acids with excellent enantiomeric excesses, in some cases greater than 99% ee. beilstein-journals.org This methodology underscores the versatility of metal-based asymmetric catalysis in constructing stereochemically defined fluorinated molecules.

The development of these stereoselective synthetic methods is crucial for accessing specific stereoisomers of this compound and its analogs, which is essential for investigating their structure-activity relationships and for their potential application as chiral synthons in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies on 1 Diethylamino 2 Fluoro 3 Pentanone

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations are powerful tools for understanding the electronic structure and properties of molecules. nih.govyoutube.com Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometries, energies, and reactivity. mdpi.comrsc.org For 1-(diethylamino)-2-fluoro-3-pentanone, these calculations can elucidate the interplay between the electron-withdrawing fluorine atom, the carbonyl group, and the electron-donating diethylamino group.

Quantum mechanical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. rsc.orgnih.gov For this compound, several reaction types are of interest, including nucleophilic addition to the carbonyl group and reactions involving the amino group.

Computational studies on related α-halogenated ketones have shown that these compounds are highly reactive electrophiles. beilstein-journals.orgnih.gov The presence of the fluorine atom is expected to activate the carbonyl group toward nucleophilic attack. beilstein-journals.org DFT calculations can be employed to model the reaction pathway of, for instance, a hydride reduction of the carbonyl. These calculations would involve optimizing the geometries of the reactant, the transition state, and the product, and calculating their respective energies to determine the activation barrier. The transition state would likely feature the nucleophile approaching the carbonyl carbon, with the C=O bond elongating and the oxygen atom acquiring a partial negative charge.

Similarly, the reaction pathways for processes like the Mannich-type reaction, which involves α-amino ketones, can be investigated. rsc.org Computational studies can help in understanding the stereoselectivity of such reactions by comparing the energies of different diastereomeric transition states. rsc.org For example, a proposed six-membered cyclic transition state in similar reactions could be modeled to predict the preferred stereochemical outcome. rsc.org

A hypothetical reaction coordinate for the nucleophilic addition to the carbonyl group of this compound is presented below.

| Reaction Coordinate | Structure Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Nucleophile partially bonded to the carbonyl carbon | +15.2 |

| Product | Tetrahedral intermediate | -5.8 |

| Note: The energy values are hypothetical and for illustrative purposes only. |

The conformation of a molecule, its three-dimensional arrangement, is crucial in determining its reactivity. nih.govnih.gov For this compound, the rotational barriers around the C-C and C-N bonds define its conformational landscape. The presence of the electronegative fluorine atom introduces significant stereoelectronic effects, such as the gauche effect, which can favor specific conformations. acs.org

Computational studies on α-fluoroketones suggest that the relative orientation of the C-F bond and the C=O bond is critical. beilstein-journals.orgnih.gov A conformation where the C-F bond is orthogonal to the plane of the carbonyl group is often disfavored, which can impact reactivity. beilstein-journals.orgnih.gov DFT calculations can be used to perform a detailed conformational search for this compound, identifying the low-energy conformers and the rotational barriers between them. This analysis would reveal how the diethylamino group influences the conformational preferences established by the α-fluoro-ketone moiety.

| Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar) | 2.5 | 5 |

| 60° (gauche) | 0.0 | 65 |

| 120° (eclipsed) | 4.0 | 1 |

| 180° (anti-periplanar) | 1.0 | 29 |

| Note: The energy values and populations are hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. acs.orgnih.gov MD simulations can provide a more complete picture of the conformational landscape of this compound by sampling a vast number of conformations at a given temperature. acs.org

By simulating the molecule in a solvent, one can observe the transitions between different conformational states and calculate their relative populations. This is particularly important for a flexible molecule like this compound, where multiple low-energy conformations may be accessible. The results from MD simulations can be used to generate a free energy surface, which provides a visual representation of the conformational preferences and the energy barriers separating different minima. These simulations are crucial for understanding how the molecule behaves in a realistic environment. nih.gov

Prediction of Reactivity and Selectivity in Fluorinated Systems

The presence of fluorine can significantly alter the reactivity and selectivity of organic reactions. libretexts.orgnih.gov Computational methods can be used to predict these effects in fluorinated systems. nih.govnih.gov For this compound, key questions revolve around how the fluorine and diethylamino groups modulate the reactivity of the carbonyl and the α-carbon.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for nucleophilic and electrophilic attack. nih.gov These descriptors help in understanding the regioselectivity of reactions. For instance, they can predict whether a nucleophile will preferentially attack the carbonyl carbon or if an electrophile will react with the nitrogen atom of the diethylamino group.

Furthermore, computational studies can predict the selectivity of reactions, such as chemoselectivity (which functional group reacts), regioselectivity (where on a functional group a reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer). youtube.com For example, in a reaction with a reducing agent, it is expected that the carbonyl group will be reduced, demonstrating high chemoselectivity. nih.gov The stereoselectivity of this reduction, leading to a specific diastereomer of the corresponding alcohol, can also be predicted by calculating the energies of the transition states leading to the different products.

Solvent Effects and Microenvironment Influences on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.orgiupac.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgchemrxiv.org

For this compound, the polarity of the solvent is expected to play a significant role. chemrxiv.org Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions. nih.gov For instance, the transition state of a nucleophilic addition to the carbonyl group is likely to be more polar than the reactants, and thus will be stabilized by polar solvents. chemrxiv.org

The specific interactions between the solute and solvent molecules, such as hydrogen bonding, can also be critical. rsc.org The nitrogen atom of the diethylamino group and the oxygen of the carbonyl group can act as hydrogen bond acceptors, while in protic solvents, the solvent can act as a hydrogen bond donor. These interactions can influence the conformational preferences and the reactivity of the molecule. The tumor microenvironment, with its unique metabolic and diffusion characteristics, can also influence reactions, although this is more relevant in a biological context. the-innovation.org

| Solvent | Dielectric Constant | Calculated Reaction Rate (relative) |

| n-Hexane | 1.9 | 1.0 |

| Dichloromethane | 9.1 | 5.4 |

| Methanol | 32.7 | 12.8 |

| Water | 80.1 | 25.1 |

| Note: The relative reaction rates are hypothetical and for illustrative purposes only, based on the general trend of increasing rate with solvent polarity for reactions with polar transition states. |

Advanced Applications and Role in Complex Molecule Synthesis

Design and Synthesis of Derivatives with Tuned Reactivity

There is no information on the design or synthesis of any derivatives of 1-(Diethylamino)-2-Fluoro-3-Pentanone.

Strategy for Introducing Fluorine into Complex Molecular Architectures

While the molecule contains fluorine, there are no documented examples of it being used as a reagent to introduce fluorine into other complex molecules.

Future Directions in the Research of Fluorinated Amine-Ketones

It is not possible to discuss future research directions for a compound that has no established body of existing research.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-(Diethylamino)-2-Fluoro-3-Pentanone?

Methodological Answer:

A plausible synthetic route involves two key steps:

Introduction of the diethylamino group : React 3-pentanone with diethylamine under reductive amination conditions (e.g., using NaBH(OAc)₃ or catalytic hydrogenation) to yield 1-(diethylamino)-3-pentanone. This approach is analogous to the synthesis of 4-(diethylamino)-2-butanone (CAS 3299-38-5), where diethylamine is alkylated onto a ketone backbone .

Regioselective fluorination : Fluorinate the intermediate at the 2-position using electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, DAST could replace a hydroxyl or ketone group with fluorine, as seen in fluorinated propanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.